2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide
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Overview
Description
2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a furan ring, and a benzothiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide typically involves multiple steps, including the formation of the furan ring, the quinoline core, and the benzothiazole moiety. One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent. The benzothiazole moiety can be introduced through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzothiazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, benzothiazole derivatives, and furan-containing molecules. Examples include:
Quinoline-4-carboxamide: Shares the quinoline core but lacks the furan and benzothiazole moieties.
2-(furan-2-yl)benzothiazole: Contains the furan and benzothiazole moieties but lacks the quinoline core.
N-(methylsulfonyl)benzothiazole: Contains the benzothiazole moiety with a methylsulfonyl group but lacks the furan and quinoline components.
Uniqueness
The uniqueness of 2-(furan-2-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide lies in its combination of three distinct structural motifs: the furan ring, the quinoline core, and the benzothiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C22H15N3O4S2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(furan-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H15N3O4S2/c1-31(27,28)13-8-9-17-20(11-13)30-22(24-17)25-21(26)15-12-18(19-7-4-10-29-19)23-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,24,25,26) |
InChI Key |
TVIUVPUJLUXVKH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
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